molecular formula C13H8Cl2FN3O2 B8395616 Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro- CAS No. 79489-52-4

Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro-

Cat. No. B8395616
Key on ui cas rn: 79489-52-4
M. Wt: 328.12 g/mol
InChI Key: DLAVTMVCKCOPFJ-UHFFFAOYSA-N
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Patent
US04281003

Procedure details

A portion of 2-chloro-6-fluorobenzamidocarboxylic acid, 4-nitrophenyl ester, is combined with a portion of 5-chloro-2-aminopyridine in an inert organic solvent. The reaction mixture is stirred at elevated temperature for a period of time, and is then evaporated under vacuum. The product named in the heading above, identical to the product of Example 3, is isolated by recrystallization.
Name
2-chloro-6-fluorobenzamidocarboxylic acid, 4-nitrophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:22]=[CH:21][CH:20]=[C:19]([F:23])[C:3]=1[C:4]([NH:6][C:7]([O:9]C1C=CC([N+]([O-])=O)=CC=1)=O)=[O:5].[Cl:24][C:25]1[CH:26]=[CH:27][C:28]([NH2:31])=[N:29][CH:30]=1>>[Cl:1][C:2]1[CH:22]=[CH:21][CH:20]=[C:19]([F:23])[C:3]=1[C:4]([NH:6][C:7]([NH:31][C:28]1[CH:27]=[CH:26][C:25]([Cl:24])=[CH:30][N:29]=1)=[O:9])=[O:5]

Inputs

Step One
Name
2-chloro-6-fluorobenzamidocarboxylic acid, 4-nitrophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at elevated temperature for a period of time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
is isolated by recrystallization

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)NC(=O)NC2=NC=C(C=C2)Cl)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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